Penicillin G potassium

Catalog No.
S001851
CAS No.
113-98-4
M.F
C16H17KN2O4S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin G potassium

CAS Number

113-98-4

Product Name

Penicillin G potassium

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17KN2O4S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Synonyms

Benpen, Benzylpenicillin, Benzylpenicillin Potassium, Coliriocilina, Crystapen, Or-pen, Parcillin, Pekamin, Pengesod, Penibiot, Penicilina G Llorente, Penicillin G, Penicillin G Jenapharm, Penicillin G Potassium, Penicillin G Sodium, Penicillin Grünenthal, Penilevel, Peniroger, Pfizerpen, Sodiopen, Sodipen, Sodium Benzylpenicillin, Sodium Penicillin, Unicilina, Ursopen, Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Description

The exact mass of the compound Penicillin G potassium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of organic potassium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Bacterial Physiology and Cell Wall Synthesis

Penicillin G potassium's mechanism of action involves inhibiting bacterial cell wall synthesis. It binds to a specific enzyme, transpeptidase, that crosslinks peptidoglycan chains, a crucial component of the bacterial cell wall []. Studying the effects of Penicillin G potassium on bacterial growth helps researchers understand the fundamental processes of cell wall formation in bacteria. This knowledge is vital for developing new antibiotics that target different steps in cell wall synthesis.

Investigating Antibiotic Resistance Mechanisms

The widespread use of Penicillin G potassium has led to the emergence of antibiotic-resistant bacteria. Researchers utilize Penicillin G potassium to study how bacteria develop resistance mechanisms, such as producing enzymes that degrade the antibiotic or modifying their cell wall structure to prevent binding []. This research is crucial for developing strategies to combat antibiotic resistance, a significant public health threat.

In Vitro and In Vivo Studies of Bacterial Infections

Penicillin G potassium serves as a control antibiotic in many scientific studies. Researchers use it to compare the efficacy of new antibiotics against various bacterial strains in both in vitro (laboratory) and in vivo (animal models) experiments []. This comparative approach helps assess the potential of new antibiotics for treating bacterial infections.

Studying Drug Delivery and Pharmacokinetics

Penicillin G potassium is used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes a drug. By studying Penicillin G potassium's pharmacokinetic profile, researchers can design new antibiotics with improved bioavailability and efficacy [].

Penicillin G potassium is a potassium salt form of Penicillin G, a naturally occurring antibiotic derived from the mold Penicillium chrysogenum. Its chemical formula is C₁₆H₁₇K₂N₂O₄S, and it is known for its effectiveness against gram-positive bacteria and some gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, making it essential in treating infections such as pneumonia, syphilis, and strep throat .

Penicillin G potassium inhibits bacterial cell wall synthesis by binding to a specific enzyme, transpeptidase. This enzyme is essential for cross-linking peptidoglycan strands, a key component of the bacterial cell wall. Without proper cross-linking, the cell wall weakens, leading to bacterial cell death [].

Decomposition

Penicillin G potassium can degrade in acidic or alkaline environments, losing its antibiotic activity.

Physical and Chemical Properties

  • Appearance: White to slightly yellow crystalline powder [].
  • Melting point: Decomposes above 170°C [].
  • Solubility: Freely soluble in water, slightly soluble in alcohol [].
  • pKa: 2.8 and 7.5 [].

The primary mode of action of Penicillin G potassium involves binding to penicillin-binding proteins (PBPs), which are critical for the synthesis of peptidoglycan in bacterial cell walls. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria .

In laboratory settings, Penicillin G potassium can undergo hydrolysis to form 6-aminopenicillanic acid (6-APA) and phenylacetic acid. This reaction is facilitated by enzymes such as penicillin acylase .

Penicillin G potassium exhibits broad-spectrum antibacterial activity primarily against gram-positive organisms. It is particularly effective against:

  • Streptococcus pneumoniae
  • Staphylococcus aureus
  • Neisseria meningitidis

The compound's effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt essential cellular processes .

The synthesis of Penicillin G potassium typically involves fermentation processes followed by purification steps. Key methods include:

  • Fermentation: Cultivating Penicillium chrysogenum in controlled environments to produce Penicillin G.
  • Crystallization: Isolating crystalline forms from the fermentation broth using methods such as adding potassium acetate to precipitate the salt .
  • Hydrolysis: Converting Penicillin G into 6-APA for further synthetic applications using enzymatic processes .

Penicillin G potassium is widely used in clinical settings for treating various infections. Its applications include:

  • Bacterial Infections: Effective against respiratory tract infections, skin infections, and bacterial endocarditis.
  • Surgical Prophylaxis: Used preoperatively to prevent infections in at-risk surgical patients.
  • Syphilis Treatment: Recommended as a first-line treatment for syphilis due to its high efficacy against Treponema pallidum.

Studies have shown that Penicillin G potassium may interact with other medications, affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Probenecid: Can inhibit renal excretion of Penicillin G, increasing its plasma concentration.
  • Aminoglycosides: Concurrent use may enhance antibacterial effects but requires careful monitoring due to potential nephrotoxicity.

Research into these interactions helps optimize therapeutic regimens involving Penicillin G potassium .

Several compounds share structural similarities with Penicillin G potassium but differ in their pharmacological properties or spectrum of activity. Here are some notable comparisons:

CompoundSpectrum of ActivityUnique Features
AmpicillinBroad-spectrum (including gram-negative)Semi-synthetic derivative; more stable in acidic conditions.
AmoxicillinBroad-spectrumEnhanced absorption; often combined with clavulanic acid for resistance against beta-lactamases.
Penicillin VNarrow-spectrumMore stable than Penicillin G in acidic environments; often used for oral administration.
CloxacillinResistant to penicillinaseEffective against penicillinase-producing strains of Staphylococcus aureus.

Penicillin G potassium remains unique due to its potent activity against specific pathogens and its historical significance as one of the first antibiotics discovered.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.05460969 g/mol

Monoisotopic Mass

372.05460969 g/mol

Heavy Atom Count

24

UNII

VL775ZTH4C

Related CAS

61-33-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (35.38%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. Penicillin G potassium binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113-98-4
1406-05-9

Wikipedia

Penicillin g potassium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-09-12

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